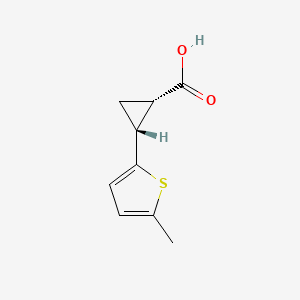![molecular formula C9H12N2O B11715706 2-[(E)-(hydroxyimino)methyl]-N,N-dimethylaniline](/img/structure/B11715706.png)
2-[(E)-(hydroxyimino)methyl]-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-(hydroxyimino)methyl]-N,N-dimethylaniline is an organic compound with the molecular formula C9H12N2O It is a derivative of aniline, where the aniline nitrogen is substituted with a hydroxyimino group and two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(hydroxyimino)methyl]-N,N-dimethylaniline typically involves the reaction of N,N-dimethylaniline with an appropriate oxime-forming reagent. One common method is the reaction of N,N-dimethylaniline with nitrosyl chloride (NOCl) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds as follows:
[ \text{N,N-dimethylaniline} + \text{NOCl} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-[(E)-(hydroxyimino)methyl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of N,N-dimethyl-2-aminomethyl aniline.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
2-[(E)-(hydroxyimino)methyl]-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-[(E)-(hydroxyimino)methyl]-N,N-dimethylaniline involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
N,N-dimethylaniline: Lacks the hydroxyimino group, making it less reactive in certain chemical reactions.
2-nitroso-N,N-dimethylaniline: Contains a nitroso group instead of a hydroxyimino group, leading to different reactivity and applications.
2-amino-N,N-dimethylaniline: Contains an amino group instead of a hydroxyimino group, affecting its chemical properties and biological activities.
Uniqueness
2-[(E)-(hydroxyimino)methyl]-N,N-dimethylaniline is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H12N2O |
|---|---|
分子量 |
164.20 g/mol |
IUPAC名 |
(NZ)-N-[[2-(dimethylamino)phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C9H12N2O/c1-11(2)9-6-4-3-5-8(9)7-10-12/h3-7,12H,1-2H3/b10-7- |
InChIキー |
LUVZOATVQRJLMA-YFHOEESVSA-N |
異性体SMILES |
CN(C)C1=CC=CC=C1/C=N\O |
正規SMILES |
CN(C)C1=CC=CC=C1C=NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


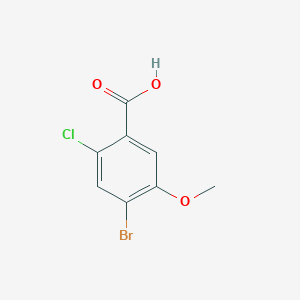
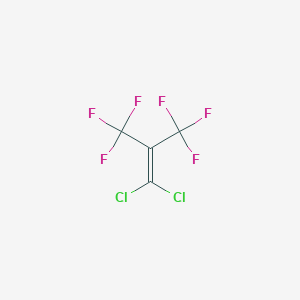
![3-((1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-yl)benzamide hydrochloride](/img/structure/B11715639.png)
![[4-Methoxy-3-(2-phenylethoxy)phenyl]acetic acid](/img/structure/B11715645.png)
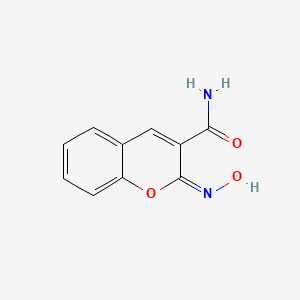
![N-[(Z)-[(3-Iodophenyl)methylidene]amino]guanidine](/img/structure/B11715667.png)
![2,7-Dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B11715674.png)
![2-[(E)-[2-(4-nitrophenyl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B11715677.png)
![{5-[4-Methoxy-2-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl}methanol](/img/structure/B11715683.png)

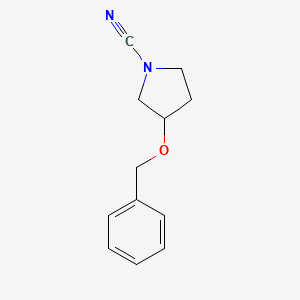
![4-[(2H-1,2,3,4-tetrazol-5-yl)methyl]aniline hydrochloride](/img/structure/B11715697.png)
![[(3aS,6aS)-octahydrocyclopenta[b]pyrrol-3a-yl]methanol](/img/structure/B11715715.png)
